molecular formula C19H22N4OS B3201207 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pentanamide CAS No. 1019102-77-2

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pentanamide

Cat. No. B3201207
CAS RN: 1019102-77-2
M. Wt: 354.5 g/mol
InChI Key: OQZTVJOVYUTTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Thiazole, or 1,3-thiazole, is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . These classes of compounds are known for their diverse pharmacological effects .


Synthesis Analysis

Pyrazole derivatives can be synthesized through a variety of methods. One common method involves the reaction of hydrazines with 1,3-diketones . Thiazoles can be synthesized by the reaction of α-haloketones and thioamides .


Molecular Structure Analysis

Pyrazole and thiazole rings are planar and aromatic. They are characterized by significant pi-electron delocalization, which contributes to their stability .


Chemical Reactions Analysis

Pyrazole and thiazole rings can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The physical and chemical properties of a specific pyrazole or thiazole derivative would depend on its particular structure.

Mechanism of Action

Target of Action

The compound, also known as N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}pentanamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological system they interact with . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to interactions with biological targets .

Biochemical Pathways

Thiazole derivatives can interact with various biochemical pathways. For instance, they can act as antioxidants, potentially interacting with pathways involved in oxidative stress . They can also exhibit antimicrobial and antiviral activities, suggesting interactions with pathways involved in microbial and viral replication . .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action can vary widely depending on its specific targets and mode of action. Given the wide range of biological activities exhibited by thiazole derivatives, the compound could potentially have diverse molecular and cellular effects . .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can influence its ability to reach its targets in the body . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and efficacy . .

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pentanamide A in lab experiments is its unique chemical structure, which makes it a promising candidate for various biological studies. It has been found to have multiple biological activities, making it a versatile tool for researchers. However, one limitation of using this compound A is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pentanamide A. One area of research could be the development of new drugs based on its chemical structure and biological properties. Another area of research could be the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug development.

Scientific Research Applications

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pentanamide A has been found to have potential applications in various scientific research areas, including drug discovery and development, cancer research, and neurodegenerative disease research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In addition, it has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-4-5-6-18(24)21-17-11-14(3)22-23(17)19-20-16(12-25-19)15-9-7-13(2)8-10-15/h7-12H,4-6H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZTVJOVYUTTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pentanamide
Reactant of Route 3
Reactant of Route 3
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.